molecular formula C13H15N3O3 B2994606 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 941961-50-8

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2994606
CAS No.: 941961-50-8
M. Wt: 261.281
InChI Key: JHMRJONWOQZRCU-UHFFFAOYSA-N
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Description

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a butanamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and versatility in medicinal chemistry . The 3-methoxyphenyl substituent introduces electron-donating effects via the methoxy group, which can modulate electronic distribution and intermolecular interactions. The butanamide chain contributes to the compound's lipophilicity, influencing solubility and pharmacokinetic behavior.

Characterization typically employs spectroscopic methods (1H/13C NMR, IR, MS) and elemental analysis, as seen in related oxadiazole derivatives .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-5-11(17)14-13-16-15-12(19-13)9-6-4-7-10(8-9)18-2/h4,6-8H,3,5H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMRJONWOQZRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for converting the methoxy group to a halide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Sulfonamide-Containing Oxadiazole Derivatives

Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share a sulfamoylphenyl group attached to the oxadiazole ring, differing in alkyl chain length (C4–C7) . Key distinctions include:

  • Alkyl Chain Length : Longer chains (e.g., heptanamide in 5d ) reduce melting points (143–144°C for 5d vs. 180–182°C for 5a ) due to decreased crystallinity .
  • Synthetic Yields : Yields for 5a–5d range from 45–51%, suggesting chain length minimally impacts reaction efficiency .

Table 1: Physicochemical Properties of Sulfonamide-Oxadiazole Derivatives

Compound Alkyl Chain Melting Point (°C) Molecular Weight Yield (%)
5a Butanamide 180–182 327.4 51.0
5b Pentanamide 174–176 341.4 45.4
5c Hexanamide 142–143 355.4 48.3
5d Heptanamide 143–144 369.4 45.4

Thiadiazole vs. Oxadiazole Analogs

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide () replaces the oxadiazole oxygen with sulfur, forming a thiadiazole ring. Key differences:

  • Molecular Weight : The thiadiazole derivative has a molar mass of 229.298 g/mol, slightly higher than typical oxadiazoles due to sulfur’s atomic mass .
  • Bioavailability : Thiadiazoles often exhibit enhanced membrane permeability due to increased lipophilicity, though this can reduce aqueous solubility .

Substituent Positioning and Functional Group Variations

  • 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine (): Features a 3-methoxyphenoxy methyl group instead of a direct 3-methoxyphenyl substitution. The ether linkage (C-O-C) increases flexibility and may reduce steric hindrance compared to the target compound’s rigid phenyl-oxadiazole linkage. The amine group at position 2 enables hydrogen bonding, contrasting with the target’s amide .

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, which has been extensively studied for various pharmacological activities. The oxadiazole ring is known for its ability to interact with biological targets due to its unique electronic properties. The specific structure can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown significant activity against various cancer cell lines through mechanisms such as inhibition of histone deacetylases (HDACs) and modulation of apoptosis pathways.

  • Cell Line Studies : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on MDA-MB-231 breast cancer cells. The IC50 values indicated that these compounds could effectively reduce cell viability in a dose-dependent manner .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of oxadiazole derivatives to induce apoptosis and inhibit cell proliferation. Specific studies have linked these effects to the inhibition of key enzymes involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • In Vitro Assays : In vitro assays have shown that certain oxadiazole derivatives can significantly reduce the production of inflammatory mediators in macrophage cell lines .
  • Case Studies : In a model of acute inflammation, administration of oxadiazole derivatives led to a marked decrease in edema formation and inflammatory cell infiltration compared to control groups .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundMDA-MB-23115HDAC inhibition
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-thiolA54920Apoptosis induction
1-(2-Hydroxyethyl)-5-(substituted phenyl)-1,3,4-oxadiazoleHeLa10Cell cycle arrest

Table 2: Anti-inflammatory Effects

Compound NameModel UsedDose (mg/kg)Effect Observed
This compoundCarrageenan-induced paw edema25Reduced swelling by 40%
5-(substituted phenyl)-1,3,4-thiadiazol-2-thiolLPS-stimulated macrophages10Decreased TNF-alpha levels

Research Findings

Research has consistently shown that compounds with the oxadiazole structure exhibit diverse biological activities:

  • Inhibition of Notum : A study identified oxadiazolones that act as inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. This suggests potential applications in cancer therapies aimed at modulating Wnt signaling .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that certain oxadiazole derivatives possess favorable absorption and distribution characteristics when administered orally .

Q & A

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhance LOX inhibition by increasing electrophilicity at the oxadiazole sulfur atom. For example, 3-nitrophenyl analogs show 2–3× higher activity than methoxy derivatives .
  • Hydrophobic Substituents : Larger alkyl chains (e.g., butanamide vs. acetamide) improve membrane permeability, as shown in log P calculations (ClogP = 2.8 vs. 1.5) .
  • Meta-Substitution : The 3-methoxy group optimizes steric compatibility with enzyme active sites, unlike para-substituted analogs .

What analytical techniques are essential for characterizing this compound?

Q. Basic

  • Melting Point : Confirm purity (expected range: 160–165°C, analogous to oxadiazole-thiazole hybrids) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–3.9 ppm) and oxadiazole carbons (δ 165–170 ppm).
    • IR : Detect C=N (1620–1640 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) stretches .
  • Mass Spectrometry : Exact mass (m/z 331.12 for C₁₄H₁₅N₃O₃) validates molecular integrity .

How can computational methods predict the drug-likeness of this compound?

Q. Advanced

  • Lipinski’s Rule : Assess via Molinspiration or SwissADME. The compound’s molecular weight (331.3 g/mol), log P (~2.5), and H-bond acceptors (5) comply with criteria for oral bioavailability .
  • Docking Studies : Use AutoDock Vina to simulate binding to LOX or AChE. The oxadiazole ring and methoxyphenyl group show strong π-π stacking with Tyr355 and His523 residues, respectively .

How should researchers resolve contradictions between in vitro and in vivo activity data?

Q. Advanced

  • Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways.
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and bioavailability if poor in vivo absorption is observed .
  • Dose Optimization : Conduct pharmacokinetic studies (Cmax, AUC) to align in vitro IC₅₀ values with effective plasma concentrations .

What methodologies are used to evaluate enzyme inhibition kinetics?

Q. Basic

  • LOX Inhibition : Spectrophotometric assay measuring conjugated diene formation at 234 nm, with IC₅₀ calculated via nonlinear regression .
  • AChE Activity : Ellman’s method using DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to quantify thiocholine production at 412 nm .

How can toxicity profiles be assessed during preclinical development?

Q. Advanced

  • Cytotoxicity Screening : MTT assay on HEK-293 cells to determine selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)).
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • In Silico Tox Prediction : Tools like ProTox-II predict hepatotoxicity and carcinogenicity risks based on structural alerts .

What crystallographic insights exist for related 1,3,4-oxadiazole compounds?

Q. Advanced

  • Single-Crystal XRD : Analogous structures (e.g., 3-methoxy-4-oxadiazolylmethoxybenzonitrile) reveal planar oxadiazole rings with dihedral angles <10° relative to aryl groups, favoring π-π interactions .
  • Packing Analysis : Hydrogen bonding between amide NH and oxadiazole N atoms stabilizes crystal lattices, as seen in CCDC-deposited structures .

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